molecular formula C5H5N3O2 B3047946 Methyl 1,2,3-triazine-5-carboxylate CAS No. 150017-40-6

Methyl 1,2,3-triazine-5-carboxylate

Cat. No.: B3047946
CAS No.: 150017-40-6
M. Wt: 139.11 g/mol
InChI Key: DZONTPIFZFRSGP-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Triazine (B1214393) Scaffolds in Heterocyclic Synthesis

The 1,2,3-triazine ring system, a six-membered heterocycle containing three contiguous nitrogen atoms, represents a unique and valuable scaffold in synthetic chemistry. scilit.combenthamdirect.comnih.gov Triazines exist in three isomeric forms: 1,2,3-, 1,2,4-, and 1,3,5-triazines, distinguished by the relative positions of their nitrogen atoms. benthamdirect.comwikipedia.org These heterocycles are generally characterized as being electron-deficient, a property that underpins their utility in a variety of chemical transformations. benthamdirect.comnih.gov

The significance of the 1,2,3-triazine core lies in its ability to serve as a precursor to a wide range of other heterocyclic systems through cycloaddition reactions. acs.org Specifically, 1,2,3-triazines can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, a powerful tool for the construction of highly substituted and functionalized heteroaromatic rings that are often difficult to access through conventional synthetic methods. acs.orgsigmaaldrich.com This reactivity allows for the annulation of pyridine (B92270) rings and the synthesis of other complex nitrogen-containing molecules. acs.org

The utility of the 1,2,3-triazine scaffold is further underscored by the diverse biological activities exhibited by its derivatives, which include applications as anticancer, antimicrobial, antimalarial, and anticonvulsant agents. scilit.combenthamdirect.comnih.govnih.gov This broad spectrum of pharmacological potential makes the 1,2,3-triazine nucleus an attractive target for the development of novel therapeutic agents. benthamdirect.comnih.gov Consequently, the development of synthetic methodologies utilizing 1,2,3-triazines continues to be an active area of research. nih.gov

Overview of Methyl 1,2,3-Triazine-5-carboxylate as a Prototypical Reactive Azadiene

Within the family of 1,2,3-triazines, this compound stands out as a highly reactive and synthetically valuable azadiene. sigmaaldrich.comnih.gov An azadiene is a diene in which one or more carbon atoms have been replaced by nitrogen. The reactivity of 1,2,3-triazines in IEDDA reactions is profoundly influenced by the nature of the substituents on the triazine ring. nih.govnih.govacs.org

A systematic study on the effect of substituents at the C5 position of the 1,2,3-triazine ring revealed a remarkable impact on the cycloaddition reactivity. nih.govnih.govacs.org It was found that electron-withdrawing groups at this position significantly enhance the reactivity of the azadiene. nih.govorganic-chemistry.org The reactivity trend for C5 substituents has been established as CO₂Me > Ph > H, positioning this compound as a much more reactive species compared to the unsubstituted parent 1,2,3-triazine. sigmaaldrich.comnih.govacs.org

This enhanced reactivity expands the scope of dienophiles that can participate in cycloaddition reactions. nih.gov For instance, this compound has been shown to react readily with a variety of dienophiles, including enamines, ynamines, and even less reactive electron-rich olefins like ketene (B1206846) acetals and enol ethers, under mild conditions. nih.govacs.org

One of the most striking examples of its reactivity is its reaction with amidines. nih.govorganic-chemistry.org These reactions are exceptionally rapid, often reaching completion almost instantaneously at room temperature, and proceed in high yields to afford pyrimidines. nih.gov It has been reported that this compound reacts with amidines nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine. nih.govorganic-chemistry.org This remarkable reactivity has established this compound as a powerful tool for the rapid construction of complex heterocyclic frameworks. nih.gov

Below is a table summarizing the reaction of this compound with various amidines to produce substituted pyrimidines.

Amidine ReactantProductYield (%)
Benzamidine (B55565)Methyl 2-phenylpyrimidine-5-carboxylate97
4-MethoxybenzamidineMethyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate84
3-MethylbenzamidineMethyl 2-(m-tolyl)pyrimidine-5-carboxylate97

Data sourced from a comprehensive study on the reaction scope of this compound with amidines. nih.gov

The predictable and high reactivity of this compound, coupled with the mild reaction conditions required for its cycloaddition reactions, solidifies its status as a prototypical reactive azadiene in modern organic synthesis. Its utility in the construction of diverse heterocyclic structures continues to be explored and exploited in the development of novel synthetic methodologies.

Properties

IUPAC Name

methyl triazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-10-5(9)4-2-6-8-7-3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZONTPIFZFRSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=NN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569167
Record name Methyl 1,2,3-triazine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150017-40-6
Record name Methyl 1,2,3-triazine-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00569167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150017-40-6
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Synthetic Methodologies for Methyl 1,2,3 Triazine 5 Carboxylate and Analogues

Oxidative Ring Expansion of N-Aminopyrazoles

A prominent and effective method for the synthesis of the 1,2,3-triazine (B1214393) core involves the oxidative ring expansion of N-aminopyrazoles. This strategy has been successfully employed for the preparation of methyl 1,2,3-triazine-5-carboxylate and its C4- and C6-substituted derivatives. nih.gov

The process begins with the N-amination of a corresponding pyrazole (B372694) precursor. Typically, deprotonation of the pyrazole with a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), is followed by treatment with an aminating agent like monochloroamine in an ethereal solution. This step often yields a mixture of N-aminopyrazole regioisomers, which can be challenging to separate and is frequently carried forward to the next step without purification. nih.gov

The subsequent and key step is the oxidative ring expansion of the N-aminopyrazole mixture. Sodium periodate (B1199274) (NaIO₄) in a biphasic solvent system is commonly used to effect this transformation, leading to the formation of the desired 1,2,3-triazine ring system. nih.gov The resulting triazines can then be purified using standard chromatographic techniques. nih.gov

Table 1: Synthesis of this compound and Analogues via Oxidative Ring Expansion

Starting Pyrazole Product Oxidant Yield Reference
Methyl pyrazole-4-carboxylate This compound NaIO₄ Not explicitly stated nih.gov
Methyl 4-methylpyrazole-4-carboxylate Methyl 4-methyl-1,2,3-triazine-5-carboxylate NaIO₄ Not explicitly stated nih.gov
Methyl 3,5-dimethylpyrazole-4-carboxylate Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate NaIO₄ Not explicitly stated nih.gov

Deoxygenation Strategies for 1,2,3-Triazine 1-Oxides

Another viable route to 1,2,3-triazine derivatives is the deoxygenation of the corresponding 1,2,3-triazine 1-oxides. This approach is particularly useful as the 1-oxides can be synthesized through various methods, including the formal [5+1] cycloaddition of vinyl diazo compounds with tert-butyl nitrite. organic-chemistry.org

A convenient and efficient method for the deoxygenation of 1,2,3-triazine 1-oxides involves the use of trialkyl phosphites. organic-chemistry.orgnih.gov This reaction is generally high-yielding and proceeds under mild conditions. organic-chemistry.org Triethyl phosphite (B83602) has been reported to be more reactive than trimethyl phosphite in these transformations. organic-chemistry.orgnih.gov The reaction mechanism is believed to involve a nucleophilic attack of the phosphite on the triazine ring, followed by deoxygenation. organic-chemistry.org This method has been successfully applied to produce a variety of aromatic and aliphatic substituted 1,2,3-triazine-4-carboxylate derivatives. organic-chemistry.orgnih.gov

Table 2: Deoxygenation of 1,2,3-Triazine 1-Oxides with Trialkyl Phosphites

1,2,3-Triazine 1-Oxide Substituent Deoxygenating Agent Yield Reference
4-CO₂Me, 5-Aryl Trimethyl phosphite High organic-chemistry.org
4-CO₂Me, 5-Aliphatic Triethyl phosphite High organic-chemistry.org

Intramolecular Cyclization Routes from Azidoalkenoates

A powerful and highly efficient method for constructing the 1,2,3-triazine ring system is the base-mediated intramolecular cyclization of (Z)-2,4-diazido-2-alkenoates. organic-chemistry.orgacs.orgnih.gov This approach provides access to 6-aryl-1,2,3-triazine-4-carboxylate esters, which are valuable analogues of the target compound. organic-chemistry.orgacs.orgnih.gov

The starting (Z)-4-aryl-2,4-diazido-2-alkenoates are readily accessible precursors. organic-chemistry.orgacs.org The cyclization is typically performed under mildly basic conditions, for example, using cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF), and does not require the use of transition metals or strong acids. organic-chemistry.orgacs.orgnih.gov This method has been shown to tolerate a range of electronic and steric variations on the aryl substituent. acs.org However, the reaction appears to be limited to substrates with an aromatic substituent at the 4-position of the azidoalkenoate, as aliphatic substituents at this position have been reported to be unreactive under these conditions. acs.org

Table 3: Synthesis of 6-Aryl-1,2,3-triazine-4-carboxylate Esters via Cyclization of (Z)-2,4-Diazido-2-alkenoates

Aryl Group (at C4) Ester Group Base Yield (%) Reference
Phenyl Methyl Cs₂CO₃ 92 acs.org
4-Methylphenyl Methyl Cs₂CO₃ 76 acs.org
4-Methoxyphenyl Methyl Cs₂CO₃ 75 acs.org
4-Chlorophenyl Methyl Cs₂CO₃ 93 acs.org
2-Naphthyl Methyl Cs₂CO₃ 87 acs.org
Phenyl tert-Butyl Cs₂CO₃ 83 acs.org
Phenyl Benzyl Cs₂CO₃ 86 acs.org

Divergent Syntheses from α-Azido Ketones

α-Azido ketones are versatile building blocks in organic synthesis and have been utilized in the preparation of a wide array of nitrogen-containing heterocycles. mdpi.com For instance, they are common precursors for the synthesis of 1,2,3-triazoles through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com However, a direct and established synthetic route for the preparation of this compound or its close analogues from α-azido ketones has not been prominently reported in the literature. While α-azido ketones can lead to various heterocyclic systems, their application in divergent syntheses to specifically access the 1,2,3-triazine-5-carboxylate scaffold remains an area for potential future exploration. Research in this area has often focused on the synthesis of other triazine isomers, such as 1,3,5-triazines, or other heterocyclic systems like thiazolo[3,2-a] organic-chemistry.orgCurrent time information in Bangalore, IN.organic-chemistry.orgtriazines. bohrium.comnih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is crucial for modulating the chemical and physical properties of the core structure and for creating libraries of compounds for various applications.

As detailed in Section 2.1, the oxidative ring expansion of N-aminopyrazoles provides a direct entry to C4- and C6-substituted derivatives. Specifically, starting from methyl 4-methylpyrazole-4-carboxylate and methyl 3,5-dimethylpyrazole-4-carboxylate allows for the synthesis of methyl 4-methyl-1,2,3-triazine-5-carboxylate and methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate, respectively. nih.gov These substitutions have been shown to influence the reactivity of the triazine ring in subsequent cycloaddition reactions. nih.govorganic-chemistry.org

Furthermore, the intramolecular cyclization of azidoalkenoates, as described in Section 2.3, offers a robust method for introducing aryl substituents at the C6-position of the 1,2,3-triazine-4-carboxylate system. acs.org This methodology has been demonstrated with a variety of substituted phenyl groups, as well as a naphthyl group, leading to a diverse range of 6-aryl-1,2,3-triazine-4-carboxylate esters. acs.org

Elucidating the Reactivity and Mechanistic Pathways of Methyl 1,2,3 Triazine 5 Carboxylate

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

Methyl 1,2,3-triazine-5-carboxylate is a highly reactive compound, particularly in inverse electron demand Diels-Alder (IEDDA) reactions. nih.govacs.org The presence of the electron-withdrawing methyl ester group at the C5 position significantly enhances its reactivity compared to unsubstituted 1,2,3-triazine (B1214393). nih.govacs.org This heightened reactivity allows for rapid cycloaddition reactions with a variety of dienophiles, leading to the formation of diverse heterocyclic structures. nih.govacs.org

A notable application of this compound is its reaction with amidine nucleophiles to synthesize pyrimidine (B1678525) rings. nih.govorganic-chemistry.org This transformation is exceptionally rapid and efficient, proceeding at room temperature to produce pyrimidines in high yields. acs.orgacs.org The reaction is believed to proceed through a stepwise addition-cyclization mechanism, initiated by the nucleophilic attack of the amidine on the C4 position of the triazine ring. acs.orgnih.gov This is followed by the elimination of dinitrogen and subsequent cyclization to form the stable pyrimidine core. acs.orgnih.gov

Kinetic studies have revealed the remarkable reactivity of this compound. acs.orgacs.org Its reaction with amidines is nearly 10,000 times faster than that of the parent unsubstituted 1,2,3-triazine. nih.govacs.org This significant rate enhancement is attributed to the electron-withdrawing nature of the C5-substituent, which lowers the energy of the LUMO of the triazine, facilitating the nucleophilic attack by the amidine. nih.gov Second-order rate constants have been measured to quantify this reactivity, confirming the inverse electron demand nature of the cycloaddition. acs.orgacs.org For instance, the reaction with benzamidine (B55565) is exceptionally fast, often completing in under five minutes at room temperature. nih.govacs.org

Table 1: Second-Order Rate Constants for the Reaction of 1,2,3-Triazine Derivatives with Benzamidine.

1,2,3-Triazine Derivative Second-Order Rate Constant (M⁻¹s⁻¹) Relative Rate
This compound 1.5 10,000
Methyl 4-methyl-1,2,3-triazine-5-carboxylate 0.25 1,667
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate 5.05 x 10⁻⁴ 3.4
1,2,3-Triazine 1.5 x 10⁻⁴ 1
5-Cyano-1,2,3-triazine 21 140,000

Data sourced from multiple studies. acs.orgacs.orgorganic-chemistry.orgacs.org

Substitution at the C4 and C6 positions of the 1,2,3-triazine ring has a discernible impact on the reaction kinetics. acs.orgorganic-chemistry.org The introduction of a single methyl group at the C4 position has only a minor effect on the reaction rate, decreasing it by approximately 6-fold compared to the unsubstituted analog. nih.govacs.org However, the presence of dimethyl substitution at both the C4 and C6 positions significantly slows down the reaction, with a rate constant that is about 3000-fold lower. acs.orgacs.org This rate reduction is attributed to a combination of steric hindrance at the reaction centers and a loss of effective conjugation between the triazine ring and the electron-withdrawing methyl ester group. acs.orgacs.org Despite the reduced rate, the reaction scope with C4/C6-dimethyl substituted triazines remains broad, still providing pyrimidine products in high yields, albeit over a longer reaction time (up to 24 hours). nih.govacs.org

The reaction of this compound demonstrates considerable versatility with respect to the amidine substrate. nih.govorganic-chemistry.org It reacts efficiently with a wide range of both alkyl and aryl amidines, consistently producing the corresponding pyrimidine products in high yields. acs.orgacs.org This broad substrate scope highlights the robustness and synthetic utility of this methodology for accessing a diverse library of substituted pyrimidines. nih.gov

In addition to reactions with amidines, this compound can undergo cycloaddition reactions with β-ketocarbonyl compounds and related nitrile derivatives. These reactions provide a pathway to highly substituted pyridine (B92270) rings. This further expands the synthetic utility of this reactive triazine derivative in the construction of complex heterocyclic systems.

This compound also reacts with aminopyrazoles to form pyrazolo[1,5-a]pyrimidines. researchgate.net This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to their biological activities. nih.govnih.govrsc.org The reaction likely proceeds through a similar IEDDA cycloaddition followed by nitrogen extrusion, providing a direct and efficient route to this important scaffold. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of aminopyrazoles with various electrophilic partners. researchgate.netbeilstein-journals.org

Reactivity with Enamines and Ynamines

This compound exhibits significant reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles such as enamines and ynamines. nih.govacs.org The presence of the electron-withdrawing methoxycarbonyl group at the C5 position dramatically enhances the reactivity of the 1,2,3-triazine core compared to the unsubstituted parent compound. nih.govacs.org While the parent 1,2,3-triazine often requires elevated temperatures (e.g., 60 °C) for reactions with ynamines, the C5-carbomethoxy derivative reacts swiftly, often within minutes at room temperature, to afford pyridine products in high yields (72-83%). nih.gov This enhanced reactivity follows a predictable trend where substituents at the C5 position modulate the reaction rate, with CO2Me being significantly more activating than phenyl or hydrogen substituents. nih.govacs.org

The cycloaddition with these dienophiles proceeds with high regioselectivity, consistently occurring across the N1 and C4 positions of the triazine ring. nih.gov The nucleophilic carbon of the enamine or ynamine adds to the C4 position of the triazine. nih.gov This regioselectivity is a characteristic feature of 1,2,3-triazine cycloadditions. nih.gov Even with non-complementary substitution patterns, such as electron-withdrawing groups at C4 and/or C6, the cycloaddition with enamines still favors the N1/C4 pathway. acs.org However, in the case of ynamines reacting with 1,2,3-triazines bearing C4/C6 electron-withdrawing groups, the mode of cycloaddition can be redirected to occur across C5/N2. acs.org

The reaction with enamines can sometimes be less efficient than with ynamines, with slower cycloaddition rates potentially leading to side products. nih.gov For instance, in reactions with the parent 1,2,3-triazine, products derived from the addition of liberated amine (from the enamine) to the starting triazine have been observed, which can lower the yield of the desired pyridine. nih.gov Nonetheless, the introduction of the C5-methoxycarbonyl group, as in this compound, substantially mitigates these issues by accelerating the desired [4+2] cycloaddition. nih.govsigmaaldrich.com

Table 1: Comparative Reactivity of C5-Substituted 1,2,3-Triazines with Ynamines

C5 Substituent (R) Reaction Conditions Outcome Reference
H 60 °C, 3-12 h Modest reactivity, pyridine formation nih.gov
Ph - Intermediate reactivity nih.govacs.org
CO₂Me Room Temp, 5-15 min High reactivity, 72-83% yield of pyridines nih.gov
Br - Reactivity between Ph and CO₂Me nih.gov

Detailed Mechanistic Investigations of IEDDA Processes

Understanding the precise mechanism of these cycloadditions is critical for predicting reactivity and controlling product formation. Investigations into the IEDDA reactions of 1,2,3-triazines have employed a combination of experimental and computational methods to distinguish between different potential pathways.

To elucidate the reaction mechanism, particularly in reactions with amidines, ¹⁵N-labeling studies have been instrumental. acs.orgresearchgate.net When 1,2,3-triazines were reacted with doubly ¹⁵N-labeled amidines, the resulting pyrimidine products were found to incorporate only a single ¹⁵N label. acs.orgescholarship.org This result is crucial as it helps to differentiate between a concerted Diels-Alder pathway and a stepwise addition-elimination-cyclization pathway. acs.org While both mechanisms could potentially lead to a singly labeled product, this finding, when combined with other evidence, supports a stepwise process. acs.org

Kinetic Isotope Effect (KIE) studies provide further insight into the rate-determining step of the reaction. acs.org By measuring the reaction rates of reactants containing different isotopes, chemists can infer which bonds are being formed or broken in the slowest step of the reaction. princeton.edulibretexts.org For the reaction of a C4-methyl substituted 1,2,3-triazine with an amidine, a significant primary ¹²C/¹³C KIE of 1.038 was observed at the C6 carbon of the triazine. acs.org Concurrently, a strong inverse secondary H/D KIE of 0.859 was measured for the aromatic proton at C6. acs.org The KIEs for the other carbons, including C4, were close to 1.00. acs.org These results strongly indicate that in the rate-determining transition state, a bond is forming directly at the C6 carbon, causing its hybridization to change from sp² to sp³. acs.org

Hammett analysis has been employed to quantify the electronic effects of substituents on the reaction rate, confirming the inverse-electron-demand nature of the cycloaddition. escholarship.orgnih.gov A study on the reaction of various 5-substituted 1,2,3-triazines with benzamidine yielded a large positive ρ value of +7.9. nih.gov This indicates that the reaction is highly sensitive to the electronic nature of the substituent on the triazine ring and is accelerated by electron-withdrawing groups, which stabilize the accumulation of negative charge in the transition state.

Conversely, when the substituents on the benzamidine partner were varied, a negative ρ value of -1.50 was observed. escholarship.orgnih.gov This signifies that the reaction rate is enhanced by electron-donating groups on the amidine, consistent with a nucleophilic attack from the amidine onto the electron-deficient triazine ring and the development of a partial positive charge on the amidine in the transition state. escholarship.org These quantitative analyses provide strong support for the proposed electronic demands of the reaction.

Table 2: Hammett ρ Values for 1,2,3-Triazine Reactions with Amidines

Reactant Varied ρ Value Interpretation Reference
5-Substituted 1,2,3-Triazine +7.9 Reaction accelerated by electron-withdrawing groups on the triazine. nih.gov
Substituted Benzamidine -1.50 Reaction accelerated by electron-donating groups on the amidine. nih.gov

The combination of KIE and Hammett data points towards a specific rate-limiting step. The reaction is initiated by the nucleophilic attack of the dienophile (e.g., amidine) on the triazine ring. acs.orgresearchgate.net The KIE studies specifically identify the attack at the C4 (or C6) position as the rate-determining step. acs.org This initial addition is followed by a subsequent, energetically favored elimination of dinitrogen (N₂). acs.orgresearchgate.net

The question of whether these reactions proceed through a concerted [4+2] cycloaddition or a stepwise mechanism has been a key area of investigation. acs.orgresearchgate.net For the reaction of 1,2,3-triazines with amidines, the evidence strongly favors a stepwise pathway over a concerted Diels-Alder/retro-Diels-Alder sequence. acs.orgresearchgate.net

The key points supporting a stepwise mechanism are:

¹⁵N-Labeling Studies: The exclusive formation of singly-labeled pyrimidines is consistent with a stepwise addition-elimination pathway. acs.orgescholarship.org

Kinetic Isotope Effects: The significant KIE at only one carbon of the triazine (C6) points to an asynchronous, stepwise bond formation rather than a concerted process where bond formation at two centers would be expected to influence the KIE. acs.org

Computational Studies: Density Functional Theory (DFT) calculations indicate that the initial nucleophilic attack of the amidine on the C4 position of the triazine, followed by N₂ elimination, is energetically more favorable than a concerted cycloaddition or a stepwise formation of a Diels-Alder cycloadduct. acs.orgresearchgate.net

Solvent and Substituent Effects: Previous investigations noted that the reaction course for 1,2,3-triazines with enamines could shift from concerted to stepwise depending on the triazine substituents and the solvent, highlighting the accessibility of the stepwise pathway. acs.org

While simple computational models of cycloaddition regioselectivity might also align with a stepwise mechanism, the lack of isolated reaction byproducts means that definitive proof remains a subject of ongoing research. nih.gov

Diverse Nucleophilic Addition Reactions

Beyond cycloadditions, the electrophilic nature of the 1,2,3-triazine ring, particularly when activated by electron-withdrawing groups, makes it susceptible to direct nucleophilic addition. nih.govnih.gov These reactions often proceed via an initial attack at the C4 or C6 position, followed by the loss of N₂ and subsequent transformation. nih.govnih.gov

A notable example is the reaction of 1,2,3-triazine with secondary amines. nih.gov This reaction proceeds cleanly under mild conditions (THF, 25–65 °C) without the need for additives. nih.gov The process involves nucleophilic addition of the amine to C4 of the triazine, in situ loss of N₂, and subsequent hydrolysis of the resulting imine to furnish β-aminoenals in good yields (31-79%). nih.gov This transformation showcases the utility of the 1,2,3-triazine as a stable equivalent for the often unmanageable malondialdehyde in reactions with secondary amines. nih.gov

Nucleophilic attack is a general feature of this heterocyclic system. Even protic solvents like methanol (B129727) can react with highly activated triazines, such as 5-bromo- or 5-carbomethoxy-1,2,3-triazine, at low temperatures. nih.gov Hydride addition from reagents like sodium borohydride (B1222165) has also been observed, leading to reduction products via nucleophilic attack at the C6 position, followed by N₂ elimination and imine reduction. nih.gov These diverse reactions underscore the rich electrophilic chemistry of the 1,2,3-triazine core, which is significantly enhanced in derivatives like this compound. nih.govnih.gov

Ring Transformation and Fragmentation Reactions

Beyond direct functionalization, the 1,2,3-triazine ring serves as a valuable synthon that can be transformed into a variety of other heterocyclic systems through ring transformation and fragmentation reactions. These processes, often initiated by heat, light, or chemical reagents, involve the cleavage and reformation of bonds within the triazine core, frequently accompanied by the extrusion of small, stable molecules like dinitrogen (N₂).

Thermal and Photoinduced Rearrangements

The 1,2,3-triazine ring system is susceptible to rearrangements under thermal and photochemical conditions. A common and characteristic reaction is the extrusion of molecular nitrogen, a thermodynamically favorable process that generates highly reactive intermediates.

Thermal Reactions: When subjected to heat, 1,2,3-triazine derivatives can undergo ring-opening and subsequent rearrangement. For instance, heating 1,2,3-triazine 1-oxides in refluxing chlorobenzene (B131634) results in the extrusion of N₂ and the formation of isoxazoles in very high yields. This transformation highlights a pathway where the triazine ring contracts to a five-membered heterocycle.

Photochemical Reactions: Photolysis provides an alternative method to induce rearrangements in triazine compounds. Irradiation of 1,2,3-triazines can lead to the loss of N₂, generating a diradical or zwitterionic intermediate which can then cyclize or react further. While specific photolysis studies on this compound are not detailed in the provided results, the photolysis of other nitrogen-rich heterocycles like 3-nitro-1,2,4-triazol-5-one (NTO) has been shown to proceed with half-lives of a few days under environmental conditions, indicating that photodecomposition is a relevant pathway for this class of compounds. The presence of oxygen can influence the reaction, potentially leading to the formation of reactive oxygen species.

Conversion Pathways to 1,2,3-Triazoles

The transformation of a 1,2,3-triazine ring into a 1,2,3-triazole is a less common rearrangement but represents an intriguing synthetic possibility. Such conversions typically involve a ring contraction mechanism. One plausible, though not explicitly documented pathway for this compound, could involve a denitrogenative process. For example, NH-1,2,3-triazoles themselves are known to undergo denitrogenative ring cleavage when activated (e.g., by N-acylation), leading to reactive intermediates that can be trapped to form various nitrogen-containing products. A hypothetical conversion of a 1,2,3-triazine to a 1,2,3-triazole would necessitate a significant reorganization of the heterocyclic core, possibly through a complex sequence of ring-opening, atom scrambling, and re-cyclization, potentially driven by photochemical or thermal energy.

Formation of Alternative Nitrogen Heterocycles (e.g., Pyridazines, 1,3,5-Triazines)

The most synthetically valuable transformations of this compound involve its conversion into other six-membered nitrogen heterocycles. These reactions often proceed through inverse electron demand Diels-Alder (IEDDA) mechanisms, where the electron-deficient triazine acts as a diene.

Pyridines: The reaction of 1,2,3-triazines can lead to the formation of pyridines. For example, 5-aryloxy-1,2,3-triazines, which can be synthesized from 5-bromo-1,2,3-triazines, serve as convenient precursors for accessing biologically relevant 3-aryloxy-pyridines in a one-pot, metal-free manner.

Pyrimidines: A particularly efficient transformation is the reaction of this compound with amidines to produce highly substituted pyrimidines. This reaction is exceptionally rapid, often occurring in minutes at room temperature, and proceeds in high yield with the evolution of nitrogen gas. The electron-withdrawing methyl ester at the C5 position makes the triazine an extraordinarily reactive diene for this transformation.

Pyridazines: The synthesis of pyridazines from 1,2,3-triazines is also a known pathway. An aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, for instance, provides a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral conditions.

1,3,5-Triazines: The conversion of 1,2,3-triazines directly into the isomeric 1,3,5-triazines is not a commonly reported transformation. The synthesis of 1,3,5-triazines typically involves the trimerization of nitriles or the reaction of amidines with reagents like phosgene.

The table below summarizes key ring transformation reactions of 1,2,3-triazine derivatives.

Starting MaterialReagent/ConditionProduct Heterocycle
1,2,3-Triazine 1-oxideHeat (refluxing chlorobenzene)Isoxazole
5-Aryloxy-1,2,3-triazineOne-pot, metal-free3-Aryloxy-pyridine
This compoundAmidinesPyrimidine
1,2,3-Triazine1-PropynylaminesPyridazine

Advanced Spectroscopic and Structural Characterization of Methyl 1,2,3 Triazine 5 Carboxylate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides unparalleled insight into the molecular structure of methyl 1,2,3-triazine-5-carboxylate. A combination of one-dimensional and multidimensional NMR experiments allows for a detailed mapping of the atomic framework and spatial arrangement of the molecule.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) for Connectivity and Compositional Analysis

One-dimensional NMR spectroscopy is fundamental for determining the basic structural components of this compound.

¹H NMR: The proton NMR spectrum of this compound is characterized by its simplicity, reflecting the symmetric nature of the unsubstituted ring protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the two equivalent protons on the triazine ring appear as a sharp singlet at approximately 9.48 ppm. The methyl ester protons also present as a singlet at around 4.07 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. For this compound in CDCl₃, the carbonyl carbon of the ester group resonates at approximately 162.9 ppm. The two equivalent triazine ring carbons (C4 and C6) appear as a single peak around 148.1 ppm, while the carbon to which the ester group is attached (C5) is found at about 119.3 ppm. The methyl carbon of the ester gives a signal at approximately 53.9 ppm. nih.gov

¹H NMR Data for this compound
Proton Chemical Shift (ppm) in CDCl₃
H4, H69.48 (s, 2H)
OCH₃4.07 (s, 3H)
¹³C NMR Data for this compound
Carbon Chemical Shift (ppm) in CDCl₃
C=O162.9
C4, C6148.1
C5119.3
OCH₃53.9

Dynamic NMR Studies for Conformational Mobility and Exchange Processes

For some substituted triazines, particularly those with bulky groups or substituents that can restrict rotation, dynamic NMR studies can provide insight into conformational mobility. For example, in amino-substituted triazines, restricted rotation around the C-N bond can lead to the observation of distinct rotamers at low temperatures. researchgate.net While there are no specific dynamic NMR studies reported for this compound, its relatively simple and planar structure suggests that such dynamic processes are unlikely unless it is derivatized with sterically demanding groups.

Isotopic Labeling in NMR for Mechanistic Insights (e.g., ¹⁵N NMR)

Isotopic labeling, particularly with ¹⁵N, is a powerful technique for elucidating reaction mechanisms involving nitrogen-containing heterocycles. In studies of the reaction of 1,2,3-triazines with amidines, ¹⁵N labeling of the amidine has been used to trace the path of the nitrogen atoms in the resulting pyrimidine (B1678525) product. nih.gov Such experiments can help to distinguish between different possible reaction pathways, for example, a concerted [4+2] cycloaddition versus a stepwise mechanism. The incorporation of ¹⁵N allows for the direct observation of ¹H-¹⁵N or ¹³C-¹⁵N couplings, providing definitive evidence for bond formation. arkat-usa.orgnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement. The calculated mass for the protonated molecule [M+H]⁺ is 140.0454, which is in excellent agreement with the experimentally found value of 140.1454. nih.gov

The fragmentation of 1,2,3-triazines under electron impact often involves the loss of a molecule of nitrogen (N₂). For esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Therefore, the mass spectrum of this compound would be expected to show peaks corresponding to these fragmentation events.

High-Resolution Mass Spectrometry Data
Adduct Calculated m/z
[M+H]⁺140.0454
[M+Na]⁺162.02740
[M-H]⁻138.03090

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. nih.gov A strong absorption band is observed at approximately 1737 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. The C-O stretching of the ester is also prominent. The vibrations of the triazine ring itself give rise to a series of bands in the fingerprint region.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. creative-biostructure.comcarleton.edu It provides unequivocal data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding the structure of 1,2,3-triazine (B1214393) systems.

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that offers detailed insight into the atomic and molecular structure of crystalline materials. creative-biostructure.com By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the three-dimensional arrangement of atoms, including lattice parameters, symmetry, and atomic positions. creative-biostructure.comcarleton.edu

The process is based on Bragg's Law and the discovery that crystalline substances act as three-dimensional diffraction gratings for X-rays. suniv.ac.in The analysis of diffraction patterns allows for the construction of an electron density map of the molecule, from which the crystal structure is refined. carleton.edu For complex organic molecules like triazine derivatives, this information is vital for confirming synthetic outcomes and understanding intermolecular interactions in the solid state. creative-biostructure.com In a comprehensive study on the reactivity of this compound and its C4/C6 substituted derivatives, SC-XRD was used to unambiguously determine the structures of the resulting pyrimidine products. acs.org The crystallographic data for two of these products were deposited and are available from the Cambridge Crystallographic Data Centre (CCDC) with deposition codes 2069830 and 2069831. acs.org While specific crystallographic data for the parent compound, this compound, is not detailed in the cited literature, the successful analysis of its reaction products underscores the utility of SC-XRD in this chemical space. For instance, the analysis of related s-triazine complexes, such as a penta-coordinated Cd(II) complex, reveals a monoclinic crystal system and a P21/n space group, demonstrating the level of detail achievable. mdpi.com

Table 1: Representative Crystallographic Data for a Triazine-Containing Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.3680(8)
b (Å) 11.1648(8)
c (Å) 15.8593(11)
β (°) 103.563(2)
Volume (ų) 2190.6(12)

Data for [Cd(BPMT)Br₂] complex, a related s-triazine compound, illustrating typical parameters obtained from SC-XRD. mdpi.com

A significant limitation of traditional SC-XRD is the absolute requirement for a suitable single crystal of the analyte, which can be difficult or impossible to obtain for oils, amorphous solids, or compounds available only in minuscule quantities. rigaku.comu-tokyo.ac.jp The crystalline sponge method circumvents this bottleneck by using a porous, crystalline metal-organic framework (MOF) as a host to noncovalently trap and order guest molecules from a solution or the gas phase. rigaku.comnih.gov This induced-fit process is akin to crystallization within a crystal, allowing the structure of the entrapped analyte to be determined via SC-XRD of the host-guest complex. rigaku.comu-tokyo.ac.jp

This technique is exceptionally powerful for microgram- or even nanogram-scale analysis. nih.gov A leading example of a crystalline sponge is the framework {[(ZnI₂)₃(tris(4-pyridyl)-1,3,5-triazine)₂]·x(solvent)}n, which notably incorporates a triazine-based ligand itself. rigaku.comnih.gov The analyte molecules diffuse into the pores of the sponge, where they are oriented by non-covalent interactions with the host framework. wikipedia.org Since the host crystal provides the necessary lattice for diffraction, no crystallization of the actual sample is needed. nih.gov The method has been successfully used to determine the structures of natural products, reactive intermediates, and volatile compounds from as little as five micrograms of material. nih.govnih.gov The process involves soaking a pre-formed host crystal in a dilute solution of the target compound, followed by data collection, which can be significantly accelerated using synchrotron radiation. nih.gov

Electronic Spectroscopy: UV-Visible for Chromophore Characterization and Electronic Transitions

UV-Visible spectroscopy is a valuable tool for characterizing the chromophoric systems within molecules by probing the electronic transitions between molecular orbitals. For heterocyclic compounds like this compound, the UV-Vis spectrum provides information on the π-electron system and the presence of non-bonding electrons.

The electronic spectra of azaaromatic compounds are typically characterized by π → π* and n → π* transitions. The π → π* transitions are generally high-intensity absorptions, while the n → π* transitions, arising from the excitation of a non-bonding electron on a nitrogen atom to an antibonding π* orbital, are typically weaker and appear at longer wavelengths. researchgate.net

Theoretical modeling of the 1,2,3-triazine system suggests that its valence UV absorption spectrum is dominated by these transitions. nih.gov For the related 1H-1,2,3-triazole, a weak π → π* transition is observed around 205-216 nm in solution. researchgate.net Studies on other triazine isomers, such as 1,2,4-triazines, show that the localization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictates the electronic transitions. nih.gov In many triazine derivatives, the HOMO is localized on donor groups while the LUMO is centered on the electron-accepting triazine ring, facilitating intramolecular charge transfer upon excitation. nih.govresearchgate.net For instance, ruthenium complexes incorporating the 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) ligand exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region and ligand-centered π → π* transitions in the UV region. rsc.org While a specific experimental spectrum for this compound is not available in the cited results, the general features of the 1,2,3-triazine chromophore can be inferred from these related systems.

Table 2: Typical Electronic Transitions for Azaheterocycles

Compound Family Transition Type Typical Wavelength Range (nm) Characteristics
1,2,3-Triazoles π → π* 205 - 220 Weak to moderate intensity. researchgate.net
1,2,4-Triazines π → π* Varies with substitution Red-shifted with electron-donating groups. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 1,2,3 Triazine 5 Carboxylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the properties of medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost. For Methyl 1,2,3-triazine-5-carboxylate, DFT calculations have been pivotal in understanding its reactivity, particularly in cycloaddition reactions.

Theoretical studies have been crucial in clarifying the mechanism of the reaction between 1,2,3-triazines and amidines, which was initially presumed to follow a standard inverse electron demand Diels-Alder pathway. escholarship.orgacs.org However, computational investigations using DFT (specifically the M06-2X functional with a def2-TZVP basis set) have challenged this assumption. acs.org

For the reaction between a 1,2,3-triazine (B1214393) and an amidine, DFT calculations were unable to locate a concerted Diels-Alder transition state. escholarship.orgacs.org This led to the investigation of stepwise pathways. The analysis revealed that the reaction does not proceed via a stepwise Diels-Alder mechanism, but rather through a more complex addition/N₂ elimination/cyclization pathway. escholarship.orgresearchgate.net

The rate-limiting step was identified as the initial nucleophilic attack of the amidine nitrogen atom on the electron-deficient C4 or C6 position of the triazine ring. acs.orgresearchgate.net This attack leads to the formation of a zwitterionic intermediate. escholarship.org Subsequent N₂ elimination from this intermediate is energetically more favorable than the ring-closure required to form a Diels-Alder cycloadduct. researchgate.net This proposed mechanism is consistent with all experimental observations and computational results, providing a comprehensive understanding of the reactivity of 1,2,3-triazines with amidines. researchgate.net

Analysis of the energetic landscape provides quantitative support for the proposed reaction mechanism. DFT calculations have mapped out the free energy profiles for the competing pathways in the reaction of 1,2,3-triazines with amidines, highlighting why one route is favored over another.

In the stepwise Diels-Alder pathway, the initial nucleophilic attack of the amidine on the C4 position of the triazine ring proceeds through a transition state (TS10 ) with a calculated free energy barrier of 17.2 kcal/mol, forming a zwitterionic intermediate (IM13 ). escholarship.orgacs.org However, the subsequent transition state for the formation of the second bond to complete the cycloaddition (TS11 ) is significantly higher in energy, at 35.6 kcal/mol. escholarship.orgacs.org The resulting Diels-Alder product (IM14 ) is also high in energy (33.0 kcal/mol relative to the starting materials). acs.org

The high energy barrier for the second bond formation effectively rules out the stepwise Diels-Alder mechanism. escholarship.org The alternative pathway, involving N₂ elimination followed by a 6π electrocyclization, is computationally shown to be more favorable. acs.orgresearchgate.net This detailed energetic analysis is critical for accurately predicting the reaction products and understanding the intrinsic reactivity of the system.

Table 1: Calculated Free Energy Values for the Stepwise Diels-Alder Pathway of 1,2,3-Triazine with Amidine Calculations performed at the M06-2X/def2-TZVP level of theory. Data sourced from studies on the general 1,2,3-triazine system.

SpeciesDescriptionRelative Free Energy (kcal/mol)
TS10 Transition state for initial C-N bond formation17.2
IM13 Zwitterionic intermediate after first bond formation3.2
TS11 Transition state for second C-N bond formation35.6
IM14 Stepwise Diels-Alder cycloadduct33.0

The electronic properties of this compound are central to its reactivity. The electron-withdrawing nature of the C5-carboxylate group is known to significantly enhance the triazine's reactivity in inverse electron demand Diels-Alder reactions. acs.org This is because the substituent lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine, making it a better electron acceptor for reaction with electron-rich species. acs.orgacs.org

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, often called the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transitions. acs.org While DFT and time-dependent DFT (TD-DFT) are standard methods for calculating these properties, specific published HOMO and LUMO energy values for this compound were not identified in the reviewed literature. Qualitatively, the enhanced reactivity of this compound compared to the unsubstituted 1,2,3-triazine strongly implies a significantly lowered LUMO energy due to the C5-ester group. acs.org

Computational methods are essential for determining the stable three-dimensional structures of molecules. Geometry optimization calculations using DFT are routinely performed to find the lowest energy conformation of a molecule, providing precise information on bond lengths, bond angles, and dihedral angles. While these calculations are fundamental to any theoretical study, specific reports detailing a comprehensive conformational analysis or providing a full set of optimized geometrical parameters for this compound are not prevalent in the surveyed literature. Such an analysis would be valuable for understanding the planarity of the ring system and the orientation of the carboxylate substituent, which can influence crystal packing and intermolecular interactions.

Quantum Chemical Calculations for Structure-Reactivity Correlations

A powerful application of computational chemistry is to establish quantitative relationships between molecular structure and chemical reactivity. For the reaction of 5-substituted 1,2,3-triazines with amidines, a strong correlation between the electronic nature of the substituent and the reaction rate has been established both experimentally and theoretically.

Experimental studies have determined the Hammett ρ value for the reaction of various 5-substituted 1,2,3-triazines with benzamidine (B55565) to be +7.9. acs.org This large, positive ρ value indicates that the reaction is extremely sensitive to electronic effects and is accelerated by electron-withdrawing groups on the triazine ring. acs.org This finding provides strong experimental support for an inverse electron demand reaction mechanism where the triazine acts as the electrophile.

These experimental results are in excellent agreement with the mechanistic picture provided by quantum chemical calculations. The DFT studies that identified the rate-determining step as the nucleophilic attack of the amidine on the triazine ring are fully consistent with a reaction that would be accelerated by electron-withdrawing substituents. acs.orgresearchgate.net The accumulation of negative charge on the triazine ring in the transition state is stabilized by these groups, thus lowering the activation energy. This synergy between experimental kinetics and computational mechanistic investigation provides a robust and comprehensive understanding of the structure-reactivity relationship in this system.

Advanced Modeling Techniques (e.g., Monte Carlo Simulations)

Beyond quantum chemical calculations that focus on individual molecules, other modeling techniques can be used to study systems at a larger scale. Monte Carlo (MC) simulations, for instance, use statistical methods to model the behavior of complex systems, such as liquids, materials, or biological macromolecules. These simulations are useful for studying bulk properties, solvation effects, or exploring vast conformational spaces.

In the context of this compound, a review of the current literature did not identify any studies that have employed Monte Carlo simulations to investigate its properties. While such techniques have been applied to broader material science applications involving triazines, their specific application to the molecular system of this compound has not been reported. researchgate.net

Strategic Applications in Synthetic Organic Chemistry

Modular Synthesis of Pyrimidine (B1678525) and Pyridine (B92270) Derivatives

The unique electronic properties of methyl 1,2,3-triazine-5-carboxylate facilitate its use in the modular construction of highly substituted pyrimidine and pyridine rings, which are core structures in many biologically active compounds.

The synthesis of pyrimidines is achieved through a rapid and efficient cycloaddition reaction with a wide range of alkyl and aryl amidines. nih.govorganic-chemistry.org This reaction is remarkably fast, often completing in under five minutes at room temperature in acetonitrile, and proceeds in high yields. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction is nearly 10,000 times faster than with unsubstituted 1,2,3-triazine (B1214393). organic-chemistry.orgorganic-chemistry.org The process involves a [4+2] cycloaddition followed by the elimination of nitrogen gas, leading directly to the formation of the stable pyrimidine ring. nih.gov Studies have shown that substitution on the 1,2,3-triazine ring affects the reaction rate; a C4 methyl group has little effect, while C4/C6 dimethyl substitution slows the reaction, though it still proceeds with a broad scope and in high yields. nih.govacs.orgorganic-chemistry.org

Table 1: Synthesis of Pyrimidines from this compound and Amidines nih.gov
Amidine ReactantReaction TimeYieldNotes
Benzamidine (B55565)< 5 minHighReaction is nearly instantaneous at 0.1 M in CH3CN.
Alkyl Amidines< 5 minHighDemonstrates broad substrate scope.
Aryl Amidines< 5 minHighTolerates various functional groups on the aryl ring.

The synthesis of pyridines is accomplished by reacting this compound with electron-rich dienophiles like enamines and ynamines. researchgate.netsigmaaldrich.com For instance, it reacts with enamines to provide trisubstituted pyridines. researchgate.net The use of non-nucleophilic perfluoroalcohols like hexafluoroisopropanol (HFIP) as a solvent has been shown to catalyze and promote these cycloadditions. researchgate.net A notable example is the reaction with phenylacetylene, an unactivated alkyne, which yields a pyridine derivative in a significantly improved yield when conducted in trifluoroethanol (TFE) compared to chloroform (B151607). nih.gov

Facilitating the Construction of Complex Heterocyclic Ring Systems

The utility of this compound extends beyond simple pyrimidine and pyridine synthesis to the construction of more intricate heterocyclic frameworks. The pyrimidines and pyridines formed in the initial cycloaddition reactions are themselves functionalized building blocks that can undergo further chemical modification. sigmaaldrich.com

This methodology provides a powerful pathway for creating libraries of substituted heterocycles for screening purposes. acs.orgresearchgate.net The initial [4+2] cycloaddition adducts are amenable to subsequent diversification, allowing for the rapid assembly of complex molecules. sigmaaldrich.com For example, the reaction with 3/5-aminopyrazoles leads to the formation of pyrazolo[1,5-a]pyrimidines in high yield. researchgate.net This demonstrates the compound's ability to participate in cascade reactions, where the initial cycloaddition product undergoes further intramolecular transformations to build fused ring systems. The inverse electron demand Diels-Alder reaction of 1,2,3-triazines is a key strategy for accessing densely functionalized and complex heterocyclic cores. nih.gov

Role as an Intermediate in Natural Product Synthesis and Analogues

The strategic application of this compound has been demonstrated in the total synthesis of natural products. Its ability to facilitate the rapid construction of core heterocyclic structures makes it a valuable intermediate.

A key example is its use in a concise total synthesis of methoxatin . researchgate.net The key step in this synthesis involves the cycloaddition of a 1,2,3-triazine with an enamine, highlighting the practical utility of this methodology in achieving complex molecular targets. researchgate.net The cycloaddition reactions of heterocyclic azadienes, including 1,2,3-triazines, have been pivotal in the synthesis of an extensive number of natural products. nih.govcolab.ws The predictable reactivity and regioselectivity of these reactions allow for efficient and controlled construction of the desired molecular architecture. acs.org

Potential in Bioorthogonal Ligation and Bioconjugation Chemistries (as a model for similar azadienes)

This compound serves as a model for a class of azadienes with significant potential in bioorthogonal chemistry. organic-chemistry.org Bioorthogonal reactions must be rapid, selective, and occur under mild, biological conditions without interfering with native biochemical processes.

The reaction between this compound and amidines exhibits many of these desirable characteristics. organic-chemistry.orgresearchgate.net

High Reaction Rates: The reaction is remarkably fast, with second-order rate constants well within the range required for effective bioorthogonal ligations, even at low (millimolar) concentrations. nih.govacs.org

Selectivity and Orthogonality: The 1,2,3-triazine/amidine ligation shows excellent selectivity and is orthogonal to other common bioorthogonal reactions, such as the 1,2,4,5-tetrazine/strained alkyne ligation. acs.orgresearchgate.net This means it can be used in concert with other labeling strategies for multi-target imaging or modification.

Mild Conditions: The reactions proceed efficiently at room temperature and in common organic solvents, suggesting compatibility with biological systems. nih.govsigmaaldrich.com

These features establish the 1,2,3-triazine core, particularly when activated by an electron-withdrawing group like a methyl carboxylate, as a powerful tool for potential applications in chemical biology, such as cellular labeling and bioconjugation. nih.govorganic-chemistry.orgsigmaaldrich.com

Table 2: Second-Order Rate Constants for Reaction with Benzamidine nih.govorganic-chemistry.org
1,2,3-Triazine DerivativeRelative Rate Constant (vs. 1,2,3-triazine)Key Feature
1,2,3-Triazine1Parent compound
This compound~10,000xStrongly activated by electron-withdrawing group
5-Cyano-1,2,3-triazine~140,000xMost reactive derivative studied

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes to Access Methyl 1,2,3-Triazine-5-carboxylate and its Derivatives

The synthesis of the 1,2,3-triazine (B1214393) core, particularly with functional handles like a carboxylate group, remains an area of active development. Researchers are moving beyond classical methods to invent more efficient and versatile routes.

One promising strategy involves the deoxygenation of 1,2,3-triazine 1-oxides. acs.orgorganic-chemistry.orgnih.gov This method uses trialkyl phosphites to cleanly and efficiently remove the N-oxide oxygen, providing access to a range of substituted 1,2,3-triazine-4-carboxylate derivatives in high yields. acs.orgnih.gov Triethyl phosphite (B83602) has been found to be more reactive than trimethyl phosphite in these transformations. acs.orgorganic-chemistry.orgnih.gov The precursors, 1,2,3-triazine 1-oxides, can be synthesized through a formal [5 + 1] cycloaddition of vinyl diazo compounds with tert-butyl nitrite, a process that tolerates various functional groups. organic-chemistry.org

Another innovative approach is the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates. acs.org This method allows for the highly efficient synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters from readily available starting materials under mild, metal-free basic conditions. organic-chemistry.orgacs.org

Furthermore, the oxidative ring expansion of N-aminopyrazoles stands as a key method for creating 1,2,3-triazine derivatives. researchgate.net This involves the oxidation of 1-aminopyrazoles, which can be prepared from pyrazole (B372694) precursors, to yield the corresponding monocyclic 1,2,3-triazines. researchgate.net

A concerted SNAr reaction of 5-bromo-1,2,3-triazines has also been developed to furnish 5-aryloxy-1,2,3-triazines, which serve as valuable precursors for biologically relevant 3-aryloxy-pyridines. organic-chemistry.org

Synthetic Method Precursor(s) Product Type Key Features Reference(s)
Deoxygenation1,2,3-Triazine 1-oxides, Trialkyl phosphites1,2,3-Triazine-4-carboxylatesConvenient, efficient, high yields acs.orgorganic-chemistry.orgnih.gov
Base-Mediated Cyclization(Z)-4-Aryl-2,4-diazido-2-alkenoates6-Aryl-1,2,3-triazine-4-carboxylatesMild, metal-free conditions, high efficiency organic-chemistry.orgacs.org
Oxidative Ring ExpansionN-AminopyrazolesMonocyclic 1,2,3-triazinesAccess to core triazine structure researchgate.net
Formal [5+1] CycloadditionVinyl diazo compounds, tert-butyl nitrite1,2,3-Triazine 1-oxidesMild conditions, high functional group tolerance organic-chemistry.org

Exploration of Unconventional Reactivity Profiles and New Transformations

This compound has been identified as an exceptionally reactive compound, significantly broadening the scope of reactions available to this class of azadienes. nih.gov Its reactivity is attributed to the electron-withdrawing nature of the C5-carboxylate group, which enhances its participation in inverse electron demand Diels-Alder (IEDDA) reactions. nih.govnih.gov

A significant recent discovery is the remarkably fast and efficient reaction of this compound with amidines. researchgate.netnih.gov This cycloaddition occurs at room temperature, often instantaneously, to produce highly substituted pyrimidines in high yields. nih.govacs.org The reaction is nearly 10,000 times faster than that of unsubstituted 1,2,3-triazine. nih.govorganic-chemistry.org This transformation highlights an unconventional reactivity profile, potentially proceeding through a stepwise addition-cyclization mechanism, though mechanistic studies are ongoing. nih.gov

Systematic studies have begun to unravel the nuanced reactivity of the 1,2,3-triazine core. For instance, the site of nucleophilic attack on the related 1,2,3-triazine 1-oxides can be directed to either the C4 or C6 position depending on the nucleophile. nih.gov While C- and N-nucleophiles typically add at the C6-position in IEDDA reactions for both 1,2,3-triazines and their 1-oxides, the N-oxides exhibit enhanced reaction rates. nih.gov In contrast, other nucleophiles like alkoxides show high selectivity for the C4-position of the triazine 1-oxide. nih.gov This differential reactivity provides a powerful tool for synthetic chemists to control outcomes.

Further research into 1,2,3-triazines with non-complementary electron-withdrawing groups at the C4 and/or C6 positions has shown that these substituents still enhance reactivity. acs.org Remarkably, the mode of cycloaddition can be altered; while amidines and enamines still react across the C4/N1 positions, the reaction with ynamines was redirected to the C5/N2 positions. acs.org

Reactant Product Key Observation Reference(s)
AmidinesPyrimidinesExtremely rapid reaction (~10,000x faster than unsubstituted 1,2,3-triazine) nih.govacs.orgorganic-chemistry.org
YnaminesPyridinesCycloaddition mode redirected to C5/N2 in C4/C6-substituted triazines acs.org
Various Nucleophiles (on 1-oxides)Various HeterocyclesSite of attack (C4 vs. C6) depends on the nucleophile nih.gov

Advanced Computational Design of Next-Generation 1,2,3-Triazine Reagents

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of 1,2,3-triazine systems. These studies provide deep insights into the structural and electronic factors that govern their stability and reactivity. nih.govnih.gov

Recent investigations have combined experimental work with systematic computational studies to unravel the complex reactivity of 1,2,3-triazines and their N-oxides. nih.gov DFT calculations have been used to map out Gibbs free energy profiles for reactions, allowing researchers to understand the energetics of different reaction pathways, such as nucleophilic attack at the C4 versus the C6 position. nih.gov Analyses including Distortion/Interaction and Energy Decomposition have provided a granular view of the transition states, explaining the origins of observed selectivities. nih.gov

Kinetic studies, supported by computational analysis, have quantified the powerful effect of substituents on the 1,2,3-triazine core. For example, a Hammett analysis of the reaction between 5-substituted 1,2,3-triazines and benzamidine (B55565) yielded a large positive ρ value of +7.9, quantitatively confirming the inverse electron demand nature of the reaction and the strong acceleration provided by electron-withdrawing groups. nih.gov This data is crucial for the rational design of new reagents. For instance, 5-cyano-1,2,3-triazine was found to be the most reactive, with a rate constant 140,000 times faster than the parent 1,2,3-triazine, a finding that aligns with computational predictions. organic-chemistry.org

Computational methods are also being applied to design novel materials incorporating the triazine motif. Theoretical studies on the formation of drum-shaped polymers from 1,3,5-triazine (B166579) units and the properties of biochar-tailored carbon nitride with asymmetric triazine units for piezo-photocatalysis demonstrate the expanding role of computational design in this area. acs.orgacs.orgacs.org These advanced computational approaches are paving the way for the in-silico design of next-generation 1,2,3-triazine reagents with tailored reactivity and properties for specific synthetic applications.

Integration of this compound in Diverse Synthetic Strategies

The unique and powerful reactivity of this compound and its derivatives makes them valuable building blocks in diverse synthetic strategies. sigmaaldrich.com Their primary application lies in the rapid construction of highly substituted and densely functionalized nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. nih.govnih.gov

The inverse electron demand Diels-Alder (IEDDA) reaction is the cornerstone of these strategies. The reaction of this compound with amidines provides a direct and highly efficient route to 2,5-disubstituted pyrimidines, a class of heterocycles with significant biological importance. researchgate.netnih.gov This method's speed, high yield, and mild conditions make it a powerful tool for library synthesis and late-stage functionalization. nih.gov

The utility of 1,2,3-triazine cycloadditions has been demonstrated in the total synthesis of natural products. For example, the Diels-Alder reaction of a 1,2,3-triazine with an enamine was the key step in a concise synthesis of the alkaloid tortuosamine. researchgate.net This showcases the ability of triazine chemistry to construct complex molecular architectures efficiently. Moreover, the concept of skeletal editing using triazine chemistry has been applied to the synthesis of a Rosuvastatin analog, demonstrating its potential in medicinal chemistry for scaffold hopping and modifying molecular vectors. researchgate.net

The rapid kinetics of these cycloadditions also position 1,2,3-triazines as potential reagents for bioorthogonal chemistry, similar to the well-established tetrazine ligation. researchgate.netorganic-chemistry.org The ability to react quickly and selectively in complex environments could enable new methods for bioconjugation and in-vivo imaging. organic-chemistry.org The integration of these reagents into broader synthetic campaigns is expected to grow as chemists continue to exploit their predictable and powerful reactivity for the efficient assembly of complex nitrogen heterocycles. sigmaaldrich.com

Q & A

Q. What are the optimal reaction conditions for the inverse electron demand Diels-Alder (IEDDA) reaction of Methyl 1,2,3-Triazine-5-Carboxylate with amidines to synthesize pyrimidines?

The reaction proceeds optimally at room temperature in acetonitrile (0.1 M concentration), achieving completion within 5 minutes. This method yields pyrimidines in high yields (>80%) and is 10,000-fold faster than reactions with unsubstituted 1,2,3-triazine. Kinetic studies confirm the reaction’s efficiency, with second-order rate constants (e.g., k₂ = 2.5 M⁻¹s⁻¹ for this compound reacting with benzamidine) .

Advanced Mechanism

Q. How do C4 and C6 methyl substitutions influence the reactivity of this compound in cycloaddition reactions?

C4 methyl substitution (3b ) minimally affects reaction rates, while C4/C6 dimethyl substitution (3c ) slows the reaction significantly (completion in <24 hours vs. <5 minutes for unsubstituted derivatives). This is attributed to steric hindrance and electronic effects, as quantified by second-order rate constants (k = 0.25 M⁻¹s⁻¹ for 3c vs. 2.5 M⁻¹s⁻¹ for 3a ). Hammett analysis (ρ = +7.9 for triazines) confirms electron-withdrawing groups enhance dienophile reactivity .

Basic Characterization

Q. What crystallographic techniques are suitable for resolving the structure of this compound derivatives?

The SHELX system (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. It handles high-resolution data and twinned crystals effectively, enabling precise determination of bond lengths, angles, and electronic density maps. For example, SHELXL achieves R-factors <5% for well-diffracting crystals .

Advanced Data Analysis

Q. How can Hammett analysis resolve contradictions in electronic effects governing IEDDA reactivity?

Hammett parameters (ρ = -1.50 for substituted amidines, ρ = +7.9 for triazines) confirm the inverse electron demand mechanism : electron-deficient triazines react faster with electron-rich amidines. This reconciles rate variations, such as the 100-fold acceleration observed for nitro-substituted triazines compared to methoxy derivatives .

Basic Applications

Q. What heterocyclic systems can be synthesized using this compound as a building block?

The compound serves as a precursor for pyrimidines , quinazolines , and functionalized azines via cycloadditions or N–N bond cleavage. For instance, reactions with aryl amidines yield 5-substituted pyrimidines, while coupling with carboximidamides produces quinazolines. These products are valuable in drug discovery and materials science .

Advanced Experimental Design

Q. What kinetic methods quantify the reactivity of this compound in IEDDA reactions?

Pseudo-first-order kinetics under excess amidine conditions, monitored by HPLC or NMR, provide second-order rate constants. For example, k₂ = 2.5 M⁻¹s⁻¹ was determined for 3a with benzamidine at 25°C. Competitive experiments using substituted triazines (e.g., 5-cyano-1,2,3-triazine) further validate electronic effects .

Basic Stability

Q. How does solvent choice impact the stability of this compound during storage?

The compound is stable in anhydrous acetonitrile or DMF at -20°C for >6 months. Degradation occurs in protic solvents (e.g., methanol) due to nucleophilic attack at the triazine core. NMR monitoring (¹H, ¹³C) is recommended to assess purity over time .

Advanced Substituent Effects

Q. Why does C4 methyl substitution (3b) show negligible rate reduction compared to C4/C6 dimethyl substitution (3c)?

C4 methyl groups introduce minor steric hindrance, while C4/C6 dimethyl substitution creates significant steric congestion , slowing amidine approach to the reactive C5 position. Computational modeling (DFT) supports this by showing increased torsional strain in 3c .

Basic Purification

Q. What chromatographic methods are effective for isolating this compound derivatives?

Flash chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity for most products. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely eluting isomers .

Advanced Methodological Pitfalls

Q. What are common pitfalls in analyzing reaction intermediates of this compound?

Misinterpretation of 1,3-dipolar intermediates as side products can occur due to their transient nature. Quenching experiments (e.g., with acetic anhydride) and low-temperature NMR (-40°C) stabilize these species for identification. Over-reliance on LC-MS without isotopic labeling may also obscure mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.